5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
5-iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3IN.ClH/c11-10(12,13)7-3-6-5-15-2-1-8(6)9(14)4-7;/h3-4,15H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAKPJYFEIMXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718814 | |
| Record name | 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-65-4 | |
| Record name | 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClF3IN, with a molecular weight of approximately 363.54 g/mol. The compound features a tetrahydroisoquinoline structure characterized by a bicyclic system consisting of a benzene ring fused to a piperidine ring. The presence of iodine and trifluoromethyl groups enhances its reactivity and biological profile.
Biological Activity Overview
Research indicates that tetrahydroisoquinolines (THIQs), including this compound, exhibit various biological activities such as:
- Antitumor : THIQ derivatives have shown promise in inhibiting cancer cell proliferation.
- Antiviral : Some studies suggest potential efficacy against viral infections, including coronaviruses.
- Antiparasitic : THIQ compounds have demonstrated activity against malaria and other parasitic infections .
The biological activity of this compound may involve:
- Receptor Binding : Preliminary studies suggest interactions with various receptors and enzymes that could modulate biological pathways.
- Cytotoxicity : The compound exhibits relatively low cytotoxicity towards mammalian cells while maintaining potent activity against target cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Lacks halogen substituents |
| 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Bromine instead of iodine; different reactivity |
| 7-(Trifluoromethyl)-1,2-dihydroisoquinoline | Dihydroisoquinoline | Less saturated; different pharmacological profile |
The inclusion of both iodine and trifluoromethyl groups in this compound significantly enhances its reactivity compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological properties of THIQ derivatives:
- Antiviral Activity : A study evaluated various THIQ derivatives for their antiviral properties against human coronaviruses (229E and OC-43). The results indicated that certain derivatives exhibited lower toxicity compared to standard antiviral agents like chloroquine .
- Antitumor Efficacy : Another investigation focused on the antitumor potential of THIQ compounds. It was found that specific structural modifications could enhance their efficacy against cancer cell lines while minimizing cytotoxic effects on normal cells .
- Antiparasitic Properties : Research highlighted the effectiveness of THIQ derivatives against Plasmodium falciparum strains resistant to conventional treatments. This suggests a possible role in developing new antimalarial therapies .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H10ClF3IN
- Molecular Weight : 363.55 g/mol
- CAS Number : 1187830-65-4
The compound features a tetrahydroisoquinoline structure, which is significant in medicinal chemistry due to its potential biological activities.
Medicinal Chemistry
5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been explored for its potential as a pharmacological agent. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in drug formulations.
- Case Study : Research has indicated that derivatives of tetrahydroisoquinolines exhibit activity against various diseases, including neurodegenerative disorders and cancers. For instance, compounds with similar structures have shown promise in inhibiting certain cancer cell lines and modulating neuroprotective pathways.
Neuropharmacology
The compound's structural similarity to known neurotransmitters positions it as a candidate for neuropharmacological studies. Its effects on neurotransmitter systems could be significant in developing treatments for conditions such as depression and anxiety.
- Research Insight : Studies have demonstrated that tetrahydroisoquinoline derivatives can act as modulators of dopamine and serotonin receptors, which are critical targets in the treatment of mood disorders.
Synthesis of Novel Compounds
This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.
| Application Area | Description |
|---|---|
| Drug Development | Used as a precursor for synthesizing new pharmacological agents. |
| Chemical Synthesis | Facilitates the creation of complex organic compounds through derivatization. |
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- CAS Number : 1187884-11-2 (free base)
- Molecular Formula : C₁₀H₉F₃IN
- Molecular Weight : 335.09 g/mol (calculated from the free base, C₁₀H₉F₃IN)
Key Features: This compound is a halogenated tetrahydroisoquinoline derivative with an iodine substituent at position 5 and a trifluoromethyl group at position 7. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. It is marketed as a building block for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation due to its electron-withdrawing and lipophilic substituents .
Synthesis and Availability :
Suppliers like Alichem, Chemenu, and Crysdot offer the compound at prices ranging from $651 to $762 per gram (1g packaging), reflecting its specialized synthesis requirements .
Comparison with Structural Analogs
Structural and Molecular Comparison
The following table compares this compound with 7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a structurally related analog:
Structural Implications :
- In contrast, the fluorine atom in the analog improves metabolic stability and electronegativity .
- Substituent Position : Both compounds retain substitutions at positions 5 and 7, but the trifluoromethyl group in the primary compound offers greater steric bulk and electron-withdrawing effects compared to the methoxy group in the analog.
- Pharmacokinetics : The trifluoromethyl group may enhance blood-brain barrier penetration, making the primary compound more suitable for CNS-targeted therapies. The methoxy group in the analog could improve solubility but reduce lipophilicity .
Supplier Landscape :
- 5-Iodo-7-(trifluoromethyl)-THIQ HCl: Supplied globally by 10+ vendors, including Alichem, Chemenu, and Crysdot, with strict quality controls noted in .
- 7-Fluoro-5-methoxy-THIQ HCl: Limited commercial data, suggesting niche research applications .
Recommendations :
- Prioritize in vitro binding assays to compare target affinity.
- Explore salt-free forms to assess bioavailability differences.
Q & A
Q. What synthetic methodologies are most effective for preparing 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction parameters influence regioselectivity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroisoquinoline scaffold. Key steps include:
- Iodination : Use of N-iodosuccinimide (NIS) under acidic conditions to ensure regioselective introduction of iodine at the 5-position.
- Trifluoromethylation : Employing copper-mediated cross-coupling or radical-based methods to install the trifluoromethyl group at the 7-position.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water) to achieve >95% purity.
- Critical Parameters : Temperature control during iodination (0–5°C minimizes byproducts) and anhydrous conditions for trifluoromethylation to prevent hydrolysis. Reaction progress is monitored via TLC and LC-MS .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to electron-withdrawing substituents. The trifluoromethyl group causes splitting in adjacent protons.
- 19F NMR : A singlet near δ -60 to -65 ppm confirms the CF3 group.
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 346.0 (calculated) with isotopic patterns indicative of iodine.
- HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile/water) to assess purity and stability .
Advanced Research Questions
Q. How can researchers design high-throughput screening (HTS) assays to evaluate the bioactivity of this compound while addressing potential assay interference from its substituents?
- Methodological Answer :
- Assay Design :
- Use orthogonal detection methods (e.g., fluorescence polarization + surface plasmon resonance) to cross-validate hits.
- Include controls with scaffold analogs lacking iodine/CF3 to isolate substituent-specific effects.
- Interference Mitigation :
- Pre-treat compound with reducing agents (e.g., DTT) to test for thiol-reactive byproducts.
- Counter-screens against common off-targets (e.g., cytochrome P450 enzymes) to rule out false positives.
- Data Interpretation : Combine HTS results with molecular docking (e.g., AutoDock Vina) to prioritize targets with predicted binding pockets compatible with iodine/CF3 steric and electronic profiles .
Q. What strategies are recommended for resolving contradictions in enzymatic inhibition data across different experimental platforms (e.g., fluorometric vs. radiometric assays)?
- Methodological Answer :
- Standardization : Normalize assay conditions (pH 7.4, 25°C, ionic strength) to minimize variability.
- Kinetic Analysis : Calculate inhibition constants (Ki) using Cheng-Prusoff equation for competitive inhibitors. Compare IC50 values under identical substrate concentrations.
- Compound Stability : Perform time-course HPLC to verify integrity during assay duration.
- Advanced Techniques : Isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing signal interference from fluorophores/radiolabels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
